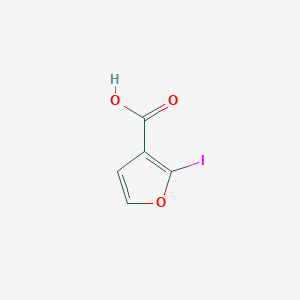
2-Iodofuran-3-carboxylic acid
Übersicht
Beschreibung
2-Iodofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of an iodine atom at the second position and a carboxylic acid group at the third position of the furan ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Wirkmechanismus
Mode of Action
Furan derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The iodine atom in the compound could potentially enhance its reactivity, but the specific interactions with its targets remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . . Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.
Biochemische Analyse
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Furan derivatives have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Furan derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodofuran-3-carboxylic acid can be achieved through various methods. One common approach involves the iodination of furan-3-carboxylic acid. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination techniques but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted furan derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Oxidation and Reduction Products: Carboxylates or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Iodofuran-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromofuran-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chlorofuran-3-carboxylic acid: Contains a chlorine atom, which also affects its chemical behavior and uses.
Uniqueness
2-Iodofuran-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific transformations that are not possible with other halogenated furan derivatives. Its ability to participate in coupling reactions and serve as a versatile intermediate in organic synthesis makes it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2-iodofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHIXEHYXXAQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide](/img/structure/B2908562.png)

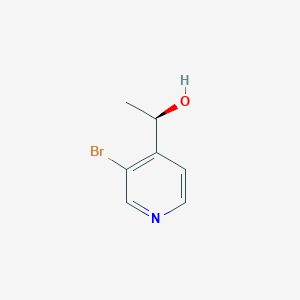
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2908568.png)
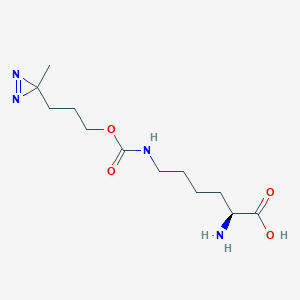
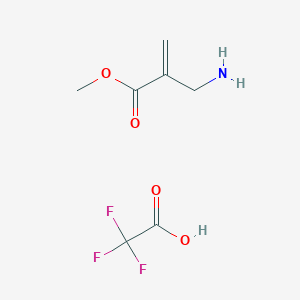
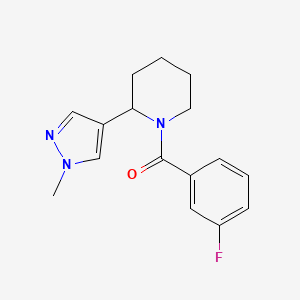
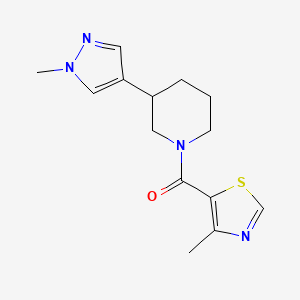
![ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908575.png)

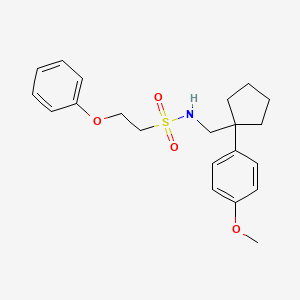
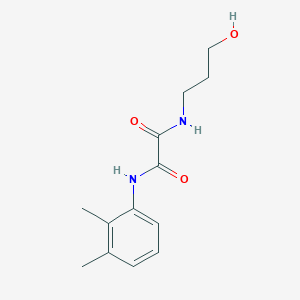

![N-[[2-(Dimethylamino)-5-[(2-ethylsulfanylacetyl)amino]phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2908584.png)
